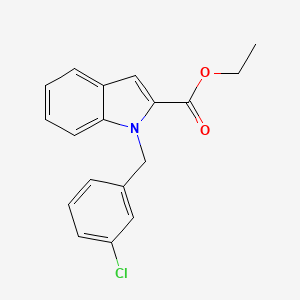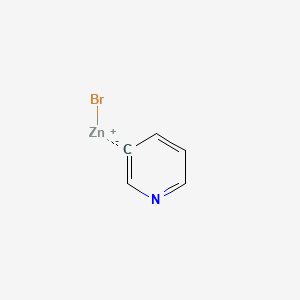
3-Pyridylzinc bromide
Vue d'ensemble
Description
3-Pyridylzinc bromide is an organozinc compound that features a pyridine ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The presence of the pyridine ring makes this compound particularly useful in various chemical reactions, including cross-coupling reactions.
Mécanisme D'action
Target of Action
3-Pyridylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are various electrophiles with which it can undergo coupling reactions .
Mode of Action
This compound interacts with its targets (electrophiles) through a process known as a coupling reaction . This reaction is facilitated by the use of highly active metals such as zinc . The resulting organozinc reagents show excellent reactivity, leading to the formation of cross-coupling products .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the coupling reaction pathway. This pathway involves the direct insertion of active zinc into the corresponding bromopyridines . The subsequent coupling reactions with a variety of different electrophiles afford the corresponding coupling products .
Result of Action
The primary result of the action of this compound is the formation of cross-coupling products . These products are formed when this compound reacts with various electrophiles . The yield of these products can range from moderate to good .
Analyse Biochimique
Biochemical Properties
It is known that 3-Pyridylzinc bromide can participate in coupling reactions with a variety of electrophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that can act as electrophiles. The nature of these interactions would depend on the specific electrophile involved.
Molecular Mechanism
It is known that this compound can participate in coupling reactions with a variety of electrophiles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromopyridine. This process typically involves the use of Rieke zinc, a highly reactive form of zinc, which facilitates the formation of the organozinc compound. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. These reactions are facilitated by the presence of a palladium catalyst .
Common Reagents and Conditions
Electrophiles: Common electrophiles used in reactions with this compound include aryl halides and acid chlorides.
Catalysts: Palladium-based catalysts, such as Pd(PPh3)4, are frequently used to facilitate these reactions.
Major Products
The major products formed from reactions involving this compound are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
3-Pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is employed in the production of fine chemicals and materials with specific properties
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylzinc bromide: Similar to 3-Pyridylzinc bromide but with the zinc atom bonded to the 2-position of the pyridine ring.
3-Thienylzinc bromide: Contains a thiophene ring instead of a pyridine ring.
3-Methyl-2-pyridylzinc bromide: Features a methyl group on the pyridine ring
Uniqueness
This compound is unique due to its specific reactivity and the position of the zinc atom on the pyridine ring. This positioning allows for selective reactions that are not as easily achievable with other organozinc compounds. Its ability to form stable intermediates and undergo efficient cross-coupling reactions makes it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJAZMOHUOVYTL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


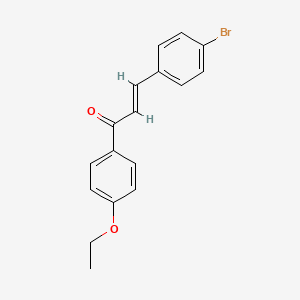
![1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3116915.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)



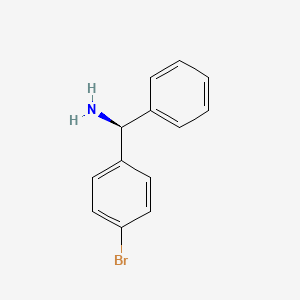
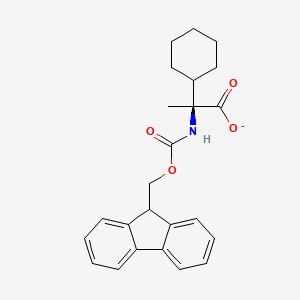
![(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3116980.png)
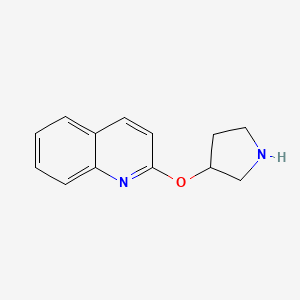
![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

